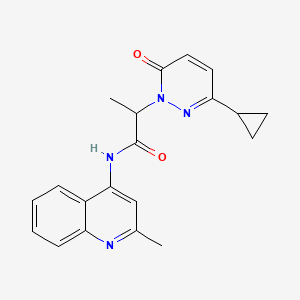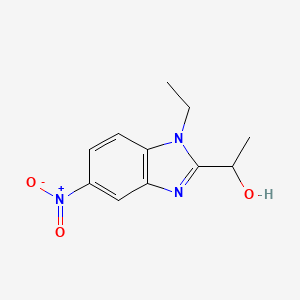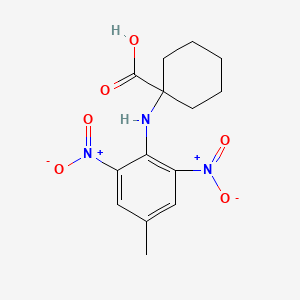
Methyl 5-amino-1-benzylpyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-amino-1-benzylpyrazole-4-carboxylate (MABPC) is a synthetic compound with a pyrazole core structure. It has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. MABPC has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
Wissenschaftliche Forschungsanwendungen
Methyl 5-amino-1-benzylpyrazole-4-carboxylate has been studied for its potential therapeutic applications in cancer research. It has been shown to exhibit anti-cancer properties against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Methyl 5-amino-1-benzylpyrazole-4-carboxylate has been shown to inhibit the growth of cancer cells by inducing G2/M cell cycle arrest and apoptosis. Additionally, Methyl 5-amino-1-benzylpyrazole-4-carboxylate has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells.
Wirkmechanismus
The mechanism of action of Methyl 5-amino-1-benzylpyrazole-4-carboxylate involves the inhibition of the Akt/mTOR signaling pathway. Akt/mTOR is a signaling pathway that is frequently activated in cancer cells, leading to increased cell proliferation and survival. Methyl 5-amino-1-benzylpyrazole-4-carboxylate inhibits this pathway by decreasing the phosphorylation levels of Akt and mTOR, leading to decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects
Methyl 5-amino-1-benzylpyrazole-4-carboxylate has been shown to exhibit both biochemical and physiological effects. Biochemically, Methyl 5-amino-1-benzylpyrazole-4-carboxylate inhibits the Akt/mTOR signaling pathway, leading to decreased cell proliferation and increased apoptosis. Physiologically, Methyl 5-amino-1-benzylpyrazole-4-carboxylate has been shown to inhibit angiogenesis, leading to decreased blood vessel formation and decreased nutrient supply to cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 5-amino-1-benzylpyrazole-4-carboxylate in lab experiments is its high potency against cancer cells. Methyl 5-amino-1-benzylpyrazole-4-carboxylate has been shown to exhibit anti-cancer properties at low concentrations, making it an attractive candidate for further study. However, one limitation of using Methyl 5-amino-1-benzylpyrazole-4-carboxylate in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For the study of Methyl 5-amino-1-benzylpyrazole-4-carboxylate include optimization of the synthesis method, in vivo studies, combination studies, and safety studies.
Synthesemethoden
Methyl 5-amino-1-benzylpyrazole-4-carboxylate can be synthesized by the reaction of 5-amino-1-benzylpyrazole-4-carboxylic acid with methyl iodide in the presence of a base. The reaction yields Methyl 5-amino-1-benzylpyrazole-4-carboxylate as a white crystalline solid. The purity of the compound can be increased by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
methyl 5-amino-1-benzylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-17-12(16)10-7-14-15(11(10)13)8-9-5-3-2-4-6-9/h2-7H,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZHNQFTCCRYTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-1-benzylpyrazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2628192.png)


![2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2628198.png)
![9-Oxa-7,11-diazadispiro[3.0.35.34]undecan-10-one;hydrochloride](/img/structure/B2628200.png)

![ethyl 4-oxo-4-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)butanoate](/img/structure/B2628204.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-bromophenyl)acetamide](/img/structure/B2628205.png)
![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2628206.png)
![6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile](/img/structure/B2628208.png)


